Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)nicotinate
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Description
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)nicotinate is a useful research compound. Its molecular formula is C15H19BF3NO4 and its molecular weight is 345.13. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of Complex Molecules
Research indicates the utility of ethyl nicotinate derivatives in synthesizing complex organic molecules. For example, the preparation of ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate as an intermediate in the synthesis of certain naphthyridinones showcases the role of such compounds in constructing heterocyclic compounds (Eichler, Rooney, & Williams, 1976). Similarly, the development of a new building block for silicon-based drugs and odorants using a tetramethyl-dioxaborolane derivative underscores the compound's potential in synthesizing biologically active molecules (Büttner, Nätscher, Burschka, & Tacke, 2007).
2. Catalysis and Enantioselective Synthesis
The role of ethyl nicotinate in catalysis and enantioselective synthesis is demonstrated through its hydrogenation to ethyl nipecotinate using cinchona modified heterogeneous catalysts. This highlights the compound's significance in asymmetric synthesis and the investigation of catalyst metal, support, solvent, and modifier concentration effects (Blaser, Hönig, Studer, & Wedemeyer-Exl, 1999).
3. Synthesis of Fluorinated Compounds
Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate synthesis demonstrates the utility of ethyl nicotinate derivatives in introducing fluorine atoms into organic molecules. This process is significant for creating molecules with potential biological activity or for materials science applications (Wu, Chen, Li, Zou, Hu, & Yang, 2006).
4. Material Science Applications
The synthesis of electron transport materials and their intermediates, utilizing derivatives of ethyl nicotinate, showcases the compound's importance in the materials science field. An efficient and practical synthesis of a bis(tetramethyl-dioxaborolan-2-yl) derivative for electron transport material applications highlights its role in developing advanced materials (Xiangdong et al., 2017).
5. Structural and Conformational Analysis
Studies on the structural and conformational analysis of derivatives of ethyl nicotinate, such as boric acid ester intermediates with benzene rings, contribute to our understanding of molecular structures through X-ray diffraction and density functional theory (DFT). These analyses are crucial for designing molecules with desired physical and chemical properties (Huang et al., 2021).
Properties
IUPAC Name |
ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BF3NO4/c1-6-22-12(21)10-7-9(8-20-11(10)15(17,18)19)16-23-13(2,3)14(4,5)24-16/h7-8H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSSSYBTLULNTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(F)(F)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.